molecular formula C9H6ClFN2 B2522431 1-Chloro-4-fluoroisoquinolin-5-amine CAS No. 928665-23-0

1-Chloro-4-fluoroisoquinolin-5-amine

Cat. No.: B2522431
CAS No.: 928665-23-0
M. Wt: 196.61
InChI Key: FREJADUBOVLVNP-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoroisoquinolin-5-amine (CAS: 928665-23-0) is a halogenated isoquinoline derivative with the molecular formula C₉H₆ClFN₂ and a molecular weight of 196.61 g/mol . It is characterized by a chloro substituent at position 1, a fluoro group at position 4, and an amine at position 5 of the isoquinoline scaffold. The compound is commercially available in purities of 95% from suppliers such as BLDpharm and Combi-Blocks, with typical stock quantities ranging from 100 mg to 1 g . Its structural complexity and functional group arrangement make it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-chloro-4-fluoroisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-9-5-2-1-3-7(12)8(5)6(11)4-13-9/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREJADUBOVLVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CN=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoroisoquinolin-5-amine can be synthesized through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically involves the use of reagents such as phosphorus oxychloride (POCl3) and anhydrous aluminum chloride (AlCl3) under controlled conditions . Another method includes the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring using halogenation reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

1-Chloro-4-fluoroisoquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of isoquinoline derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity
1-Chloro-4-fluoroisoquinolin-5-amine 928665-23-0 C₉H₆ClFN₂ 196.61 Cl (1), F (4), NH₂ (5) 95%
4-Chloroisoquinolin-1-amine 30598-04-0 C₉H₇ClN₂ 178.62 Cl (4), NH₂ (1) ≥98%
4-Chloroisoquinolin-5-amine 1521836-30-5 C₉H₇ClN₂ 178.62 Cl (4), NH₂ (5) N/A
1-Chloroisoquinolin-4-amine N/A C₉H₇ClN₂ 178.62 Cl (1), NH₂ (4) N/A
5-Bromo-4-chloroisoquinoline 1822679-63-9 C₉H₅BrClN 258.51 Br (5), Cl (4) 95%
Isoquinolin-5-amine hydrochloride 152814-23-8 C₉H₉ClN₂ 180.63 NH₂ (5), HCl salt N/A

Key Observations :

Halogen Effects : The substitution of fluorine (electronegative, smaller atomic radius) at position 4 in the target compound contrasts with chlorine or bromine in analogs. Fluorine may enhance metabolic stability compared to bulkier halogens like bromine .

Amine Position: The amine at position 5 in the target compound distinguishes it from 4-chloroisoquinolin-1-amine (amine at position 1), which has a lower molecular weight (178.62 vs. 196.61 g/mol) .

Salt Forms: Isoquinolin-5-amine hydrochloride (CAS: 152814-23-8) demonstrates how salt formation impacts solubility and handling requirements compared to the free base form of the target compound .

Biological Activity

1-Chloro-4-fluoroisoquinolin-5-amine (CAS No. 928665-23-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceutical development.

This compound is characterized by the presence of both chlorine and fluorine substituents on the isoquinoline ring structure. This unique combination influences its chemical reactivity and biological interactions.

PropertyDescription
Molecular FormulaC9_9H7_7ClF N
Molecular Weight185.61 g/mol
StructureIsoquinoline derivative with Cl and F

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The presence of the fluorine atom enhances its binding affinity to specific molecular targets involved in cancer cell growth regulation, indicating a potential mechanism for its anticancer activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within cells. The chlorine atom contributes to increased lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. Fluorine substitution enhances electron-withdrawing effects, which may improve binding to active sites on enzymes or receptors critical for various biological processes .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the impact of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50_{50} value significantly lower than that of control compounds. The study suggested that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties against Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that it could be developed into a novel antimicrobial therapy.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other isoquinoline derivatives:

CompoundKey DifferencesBiological Activity
1-ChloroisoquinolineLacks fluorineLimited antimicrobial activity
4-FluoroisoquinolineLacks chlorineModerate anticancer properties
1-Chloro-4-fluoroquinolineDifferent ring systemDistinct applications in drug design

Future Directions

Given its promising biological activities, further research into this compound is warranted. Areas for future investigation include:

  • In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.
  • Synthetic Modifications : Exploring derivatives to enhance efficacy and selectivity against specific targets.

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